(S)-4-(Pyrrolidin-2-yl)benzoic acid
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Overview
Description
(S)-4-(Pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyrrolidin-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate catalysts.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
(S)-4-(Pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(Pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-(Pyrrolidin-2-yl)benzoic acid: The enantiomer of (S)-4-(Pyrrolidin-2-yl)benzoic acid, differing in the spatial arrangement of atoms.
4-(Pyrrolidin-2-yl)benzoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
3-(Pyrrolidin-2-yl)benzoic acid: A structural isomer with the pyrrolidine ring attached at the 3-position of the benzoic acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The position of the pyrrolidine ring also influences the compound’s reactivity and properties.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
AVXHPPWBIQGVBK-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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